4-Bromo-3-methylbenzoic acid benzyl ester
Overview
Description
4-Bromo-3-methylbenzoic acid benzyl ester is an organic compound with the molecular formula C15H13BrO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with benzyl alcohol, and the aromatic ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Without specific information on the targets of “4-Bromo-3-methylbenzoic acid benzyl ester”, it’s difficult to predict its exact effects.
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of a compound. For example, the compound is stored at a temperature of 2-8°C, suggesting that it may degrade at higher temperatures .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-methylbenzoic acid benzyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with catalytic agents and petrochemical additives . The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives, which can impact cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. These interactions can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and can be shipped at room temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects and toxicity levels are essential considerations in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylbenzoic acid benzyl ester typically involves the esterification of 4-Bromo-3-methylbenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
4-Bromo-3-methylbenzoic acid+Benzyl alcoholH2SO44-Bromo-3-methylbenzoic acid benzyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylbenzoic acid benzyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ester hydrolysis: The ester group can be hydrolyzed to yield 4-Bromo-3-methylbenzoic acid and benzyl alcohol.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Major Products Formed
Nucleophilic substitution: Substituted benzoic acid esters with different functional groups.
Ester hydrolysis: 4-Bromo-3-methylbenzoic acid and benzyl alcohol.
Oxidation: 4-Bromo-3-carboxybenzoic acid.
Scientific Research Applications
4-Bromo-3-methylbenzoic acid benzyl ester is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: As a building block for the development of potential drug candidates.
Material science: In the preparation of functionalized materials with specific properties.
Chemical biology: As a probe to study biological processes and interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzoic acid: The parent acid of the ester.
4-Bromo-3-methylbenzyl alcohol: The alcohol derivative of the ester.
4-Bromo-3-methylbenzamide: The amide derivative of the ester.
Uniqueness
4-Bromo-3-methylbenzoic acid benzyl ester is unique due to its specific substitution pattern on the aromatic ring and the presence of both bromine and methyl groups. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl 4-bromo-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-9-13(7-8-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLOQAVILGCIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.